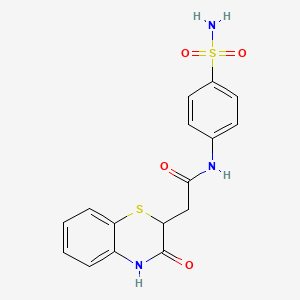

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide

Description

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazine core, which is known for its biological activity, and a sulfonamide group, which is often associated with antibacterial properties.

Properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c17-25(22,23)11-7-5-10(6-8-11)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,18,20)(H,19,21)(H2,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNQRSVWLPPAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature, pH, and reaction time to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of benzothiazine compounds exhibit a wide range of biological activities:

- Antiviral Activity : Certain benzothiazine derivatives have been identified as potent inhibitors of hepatitis C virus (HCV) polymerase, suggesting potential applications in antiviral therapies .

- Antibacterial Properties : Compounds within this class have shown significant antibacterial effects against various pathogens, making them candidates for developing new antibiotics .

- Anticancer Activity : Some studies highlight the anticancer properties of benzothiazine derivatives, with mechanisms involving apoptosis induction in cancer cells .

- Anti-inflammatory Effects : The presence of the sulfamoyl group is associated with anti-inflammatory activity, which could be beneficial in treating conditions like arthritis .

Case Study 1: Antiviral Efficacy

In a study examining the efficacy of various benzothiazine derivatives against HCV, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide was found to inhibit viral replication significantly at low micromolar concentrations. This suggests its potential as a lead compound in antiviral drug development .

Case Study 2: Antibacterial Activity

A comparative study evaluated the antibacterial effects of several benzothiazine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a new therapeutic agent for bacterial infections .

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: Another sulfonamide with antibacterial properties.

Benzothiazine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

What sets 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide apart is its combination of a benzothiazine core and a sulfonamide group, which may confer unique biological activities and chemical reactivity compared to other compounds.

Biological Activity

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide is a derivative of benzothiazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a benzothiazine core linked to a sulfamoylphenyl group. The structural characteristics contribute to its biological activity, particularly in inhibiting various enzymes and interacting with biological targets.

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antibacterial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Benzothiazine derivatives are also recognized for their anticancer activities. The compound under discussion has been evaluated for its effectiveness against several cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is critical in various chronic diseases. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing a potential therapeutic avenue for conditions like arthritis and other inflammatory disorders .

The biological activity of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Cycle Arrest : It has been found to induce cell cycle arrest at specific phases, preventing cancer cells from dividing.

- Apoptosis Induction : By activating intrinsic apoptotic pathways, the compound promotes programmed cell death in malignancies.

Study 1: Antibacterial Activity

A study conducted by Armenise et al. (1991) explored the antibacterial effects of various benzothiazine derivatives, including those similar to the compound . The results indicated a broad spectrum of activity against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Efficacy

Gupta et al. (1993) evaluated the anticancer potential of benzothiazine derivatives in human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.